1-(2-Cyanoethyl)piperidine-4-carboxamide

描述

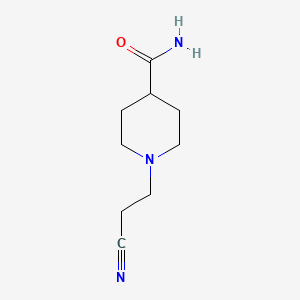

The compound 1-(2-Cyanoethyl)piperidine-4-carboxamide has emerged as a molecule of interest for researchers in the field of medicinal chemistry. Its unique structural features, combining a piperidine (B6355638) ring, a carboxamide group, and a cyanoethyl substituent, position it as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The investigation of this compound is underpinned by the well-established importance of its constituent chemical motifs in the development of new drugs.

Piperidine derivatives are a class of organic compounds that are ubiquitous in medicinal chemistry and play a crucial role in the development of a wide range of pharmaceuticals. The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in drug design due to its ability to confer favorable pharmacokinetic and pharmacodynamic properties to a molecule. Its three-dimensional structure allows for the precise spatial arrangement of functional groups, enabling optimal interactions with biological targets.

The versatility of the piperidine scaffold is evident in its presence in numerous approved drugs across various therapeutic areas. These include agents targeting the central nervous system, cardiovascular diseases, infectious diseases, and cancer. The nitrogen atom of the piperidine ring can be easily functionalized, providing a convenient handle for modifying the physicochemical properties of a compound, such as its solubility, lipophilicity, and basicity, which are critical for drug absorption, distribution, metabolism, and excretion (ADME).

Table 1: Examples of FDA-Approved Drugs Containing a Piperidine Moiety

| Drug Name | Therapeutic Class |

|---|---|

| Methylphenidate | CNS Stimulant |

| Donepezil | Acetylcholinesterase Inhibitor |

| Risperidone | Antipsychotic |

| Fentanyl | Opioid Analgesic |

| Loratadine | Antihistamine |

The piperidine-4-carboxamide scaffold, a key structural component of this compound, has a rich history in pharmaceutical research. This particular arrangement of atoms provides a rigid framework that can be readily elaborated to explore structure-activity relationships (SAR). The carboxamide group, in particular, is a common feature in drug molecules, as it can participate in hydrogen bonding interactions with biological targets, contributing to binding affinity and selectivity.

Historically, research into piperidine-4-carboxamide derivatives has led to the discovery of potent and selective ligands for a variety of receptors and enzymes. For instance, derivatives of this scaffold have been investigated as analgesics, antiarrhythmics, and antipsychotics. The strategic modification of the piperidine nitrogen and the carboxamide group has allowed medicinal chemists to fine-tune the pharmacological properties of these compounds, leading to the identification of clinical candidates. The continued interest in this scaffold is a testament to its proven track record in yielding biologically active molecules. For example, studies have explored N-substituted piperidine-4-carboxamides as potential inhibitors of enzymes like calpain, which is implicated in various pathological conditions. nih.gov

While the broader classes of piperidine and piperidine-4-carboxamide derivatives are well-represented in the scientific literature, dedicated research focusing solely on this compound is limited. This specific compound is often cataloged as a chemical intermediate or a building block for combinatorial chemistry libraries.

The primary research objectives for the investigation of this compound would likely revolve around its potential as a precursor for the synthesis of novel bioactive compounds. The presence of the cyanoethyl group offers a unique point for chemical modification. For instance, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, opening up avenues for the creation of a diverse range of derivatives.

Future research could focus on the following areas:

Synthesis of Novel Derivatives: Utilizing the reactivity of the cyano and carboxamide functionalities to generate libraries of new compounds.

Biological Screening: Evaluating these new derivatives for activity against a panel of biological targets, such as G-protein coupled receptors (GPCRs), ion channels, or enzymes, based on the known activities of other piperidine-4-carboxamides.

Structure-Activity Relationship (SAR) Studies: Elucidating the relationship between the chemical structure of the derivatives and their biological activity to guide the design of more potent and selective compounds.

Given the current state of knowledge, this compound represents a starting point for discovery rather than a well-characterized pharmacological agent. Its value lies in its potential to be a versatile scaffold for the development of the next generation of piperidine-based therapeutics.

Structure

3D Structure

属性

CAS 编号 |

4608-80-4 |

|---|---|

分子式 |

C9H15N3O |

分子量 |

181.23 g/mol |

IUPAC 名称 |

1-(2-cyanoethyl)piperidine-4-carboxamide |

InChI |

InChI=1S/C9H15N3O/c10-4-1-5-12-6-2-8(3-7-12)9(11)13/h8H,1-3,5-7H2,(H2,11,13) |

InChI 键 |

YJIAYKLZBFWDPU-UHFFFAOYSA-N |

规范 SMILES |

C1CN(CCC1C(=O)N)CCC#N |

产品来源 |

United States |

Synthetic Methodologies for 1 2 Cyanoethyl Piperidine 4 Carboxamide and Its Analogues

Established Synthetic Pathways for Piperidine-4-carboxamide Core Structures

The piperidine (B6355638) ring is a prevalent scaffold in numerous pharmaceuticals, and various methods have been developed for its synthesis and functionalization. nih.govresearchgate.net The formation of the piperidine-4-carboxamide core can be approached through several distinct routes, primarily involving either the cyclization of acyclic precursors or the modification of pre-existing piperidine rings.

Dehydration Reactions of Piperidine-4-carboxamide Precursors

The term "dehydration" in the context of forming the piperidine core often refers to intramolecular cyclization reactions of linear amino alcohols, a process known as cyclodehydration. beilstein-journals.org These reactions form the heterocyclic ring by eliminating a molecule of water.

A range of amino alcohols can be converted in high yields to piperidines through phosphite-mediated cyclodehydration. beilstein-journals.org This method serves as a powerful tool for constructing the piperidine skeleton from acyclic precursors. Other intramolecular cyclization strategies, such as the aza-Michael reaction, can also be employed to form the piperidine ring from suitable unsaturated amino compounds. nih.govrsc.org Additionally, electroreductive cyclization of imines with terminal dihaloalkanes has been demonstrated as an efficient, single-step method for synthesizing piperidine derivatives, avoiding the need for harsh reagents. nih.gov

Table 1: Selected Cyclization Methods for Piperidine Ring Formation

| Method | Precursor Type | Reagents/Conditions | Key Feature |

|---|---|---|---|

| Phosphite-mediated Cyclodehydration beilstein-journals.org | Amino alcohols | Triethylphosphite, Iodine, Et3N | Forms ring via water elimination. |

| Intramolecular aza-Michael Addition rsc.org | Unsaturated amino compounds | Base catalysis | Forms C-N bond via conjugate addition. |

Synthesis via Piperidine-4-carboxylic Acid Intermediates

A highly common and versatile route to piperidine-4-carboxamide involves the use of piperidine-4-carboxylic acid (also known as isonipecotic acid) or its derivatives as key intermediates. This approach allows for the secure establishment of the 4-carboxamide functional group on a pre-formed piperidine ring.

One of the most direct methods is the catalytic hydrogenation of pyridine-4-carboxylic acid. google.com This reaction reduces the aromatic pyridine (B92270) ring to the saturated piperidine ring, yielding piperidine-4-carboxylic acid directly.

| Starting Material | Catalyst | Pressure | Temperature | Product |

|---|---|---|---|---|

| Pyridine-4-carboxylic Acid | Palladium on Carbon (Pd/C) | 4-5 MPa | 90-100 °C | Piperidine-4-carboxylic Acid google.com |

Another major pathway begins with a piperidin-4-one derivative. dtic.mil A Strecker-type condensation of a protected piperidin-4-one (e.g., 1-benzylpiperidin-4-one) with an amine and a cyanide source (like HCN) yields an α-amino nitrile. researchgate.net This intermediate can then be selectively hydrolyzed. Mild hydrolysis with concentrated sulfuric acid can convert the nitrile to a carboxamide, yielding a piperidine-4-carboxamide derivative directly. researchgate.net Alternatively, more vigorous hydrolysis can produce the corresponding piperidine-4-carboxylic acid. researchgate.net

Strategies for N-Alkylation with Cyanoethyl Moieties

Once the piperidine-4-carboxamide or its carboxylic acid precursor is obtained, the next critical step is the introduction of the 2-cyanoethyl group onto the piperidine nitrogen.

Incorporation of 2-Cyanoethyl Groups onto the Piperidine Nitrogen

The most efficient method for attaching a 2-cyanoethyl group to a secondary amine like piperidine is the aza-Michael addition reaction. rsc.org This reaction involves the conjugate addition of the piperidine nitrogen to an α,β-unsaturated nitrile, most commonly acrylonitrile. researchgate.netnih.gov

The reaction is highly effective and can often be performed under mild conditions. researchgate.net It can proceed without a catalyst, although bases or catalysts like copper nanoparticles have been used to improve reaction rates and yields. researchgate.net The lone pair of electrons on the secondary nitrogen of the piperidine ring acts as a nucleophile, attacking the β-carbon of acrylonitrile. Subsequent protonation yields the N-cyanoethylated product. This reaction is generally high-yielding and chemoselective for the secondary amine. researchgate.net

Derivatization and Functionalization Approaches for 1-(2-Cyanoethyl)piperidine-4-carboxamide Analogues

The final step in the synthesis of the target compound is the formation of the primary carboxamide group at the C4 position of the piperidine ring. The specific strategy depends on the intermediate synthesized in the previous steps.

Amidation Reactions for Carboxamide Formation

If the synthetic route proceeds through the intermediate 1-(2-cyanoethyl)piperidine-4-carboxylic acid, the final step is a direct amidation. bldpharm.com The conversion of a carboxylic acid to a primary amide requires reaction with ammonia (B1221849) or an ammonia equivalent. However, the direct reaction between a carboxylic acid and ammonia to form an amide requires high temperatures to drive off water, which can be undesirable. khanacademy.org

Therefore, the carboxylic acid is typically activated first to facilitate the reaction under milder conditions. Common methods include:

Conversion to an Acid Chloride: The carboxylic acid can be treated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive acid chloride. google.com This intermediate readily reacts with ammonia to give the primary carboxamide. A base is often added to neutralize the HCl byproduct. khanacademy.org

Use of Coupling Reagents: A wide variety of peptide coupling reagents can be employed to facilitate amide bond formation directly from the carboxylic acid. Reagents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in the presence of an additive like 4-(Dimethylamino)pyridine (DMAP) activate the carboxylic acid, allowing for efficient reaction with an amine source. acgpubs.org

Table 2: Common Reagents for Amidation of Carboxylic Acids

| Method | Reagent(s) | Intermediate | Key Feature |

|---|---|---|---|

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Acid Chloride | Highly reactive intermediate, requires base. khanacademy.orggoogle.com |

| Coupling Reagent | EDC, DMAP | Activated Ester | Mild conditions, high efficiency. acgpubs.org |

Modifications of the Cyanoethyl Moiety

The cyanoethyl group attached to the piperidine nitrogen presents a versatile handle for further chemical transformations. The nitrile functional group can undergo a variety of reactions to yield different functionalities, thereby allowing for the synthesis of a diverse array of analogues.

One of the most common transformations of the nitrile group is its hydrolysis to a carboxylic acid. This can be achieved under either acidic or basic conditions. For instance, heating the nitrile with a strong acid like hydrochloric acid or a strong base like sodium hydroxide (B78521) would yield 3-(4-carbamoylpiperidin-1-yl)propanoic acid. This transformation is useful for introducing a carboxylic acid moiety, which can then be used for further derivatization, such as esterification or amide bond formation.

Another important modification is the reduction of the nitrile group to a primary amine. This can be accomplished using various reducing agents, such as lithium aluminum hydride (LiAlH) or catalytic hydrogenation. The resulting product, 1-(3-aminopropyl)piperidine-4-carboxamide, introduces a basic amino group that can be functionalized in numerous ways, including acylation, alkylation, and sulfonylation.

The nitrile group can also participate in cycloaddition reactions . For example, the [3+2] cycloaddition with azides can lead to the formation of tetrazole rings, which are considered bioisosteres of carboxylic acids in medicinal chemistry. This provides a pathway to introduce a heterocyclic moiety at this position.

Finally, Grignard reagents can add to the nitrile group to form ketones after hydrolysis of the intermediate imine. This allows for the introduction of various alkyl or aryl ketone functionalities, further expanding the chemical space of accessible analogues.

Diversification Strategies on the Piperidine Ring (e.g., at C-4)

The C-4 position of the piperidine ring, bearing the carboxamide group, is a key site for introducing molecular diversity. A common strategy for diversification begins with piperidine-4-carboxylic acid or its esters.

The carboxamide group itself can be synthesized from the corresponding carboxylic acid by reaction with ammonia or an appropriate amine using standard peptide coupling reagents. By using a variety of primary and secondary amines, a library of N-substituted carboxamides can be generated. This approach allows for the systematic exploration of the structure-activity relationship of this part of the molecule.

Furthermore, the C-4 position can be functionalized through reactions involving the α-carbon to the carbonyl group. For instance, the synthesis of 4-cyanopiperidine (B19701) from piperidine-4-carboxamide (isonipecotamide) can be achieved through dehydration using reagents like phosphorus oxychloride or thionyl chloride. google.com This 4-cyanopiperidine can then be a precursor for other functional groups.

Another approach to diversification at the C-4 position involves the use of 4-piperidone (B1582916) as a starting material. 4-Piperidones are versatile intermediates that can be synthesized through methods like the Dieckmann condensation of aminodicarboxylate esters. researchgate.net The ketone functionality at C-4 can be subjected to a wide range of reactions, including reductive amination, Wittig reactions, and the addition of organometallic reagents, to introduce a vast array of substituents at this position. For example, a series of 4-(2-aminoethyl)piperidine scaffolds were prepared from dihydropyridin-4(1H)-ones through conjugate addition and subsequent homologation. nih.govnih.gov

Moreover, iminium ions generated from piperidine precursors can serve as a platform for the rapid synthesis of densely functionalized N-(hetero)aryl piperidine derivatives. chemrxiv.org This strategy allows for the introduction of various nucleophiles at positions adjacent to the nitrogen, further expanding the diversity of the piperidine scaffold.

| Starting Material | Reagent(s) | Product at C-4 |

| Piperidine-4-carboxylic acid | Substituted Amine, Coupling Agent | Substituted Carboxamide |

| Piperidine-4-carboxamide | POCl, SOCl | Cyano |

| 4-Piperidone | Amine, Reducing Agent | Substituted Amino |

| 4-Piperidone | Wittig Reagent | Substituted Alkylidene |

| 4-Piperidone | Organometallic Reagent | Tertiary Alcohol |

Advanced Synthetic Techniques

Modern synthetic chemistry offers advanced methodologies that can be applied to the synthesis of this compound and its analogues, often providing advantages in terms of efficiency, purity, and environmental impact.

Solid-Phase Synthesis Methodologies

Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid generation of libraries of compounds. nih.gov In the context of piperidine derivatives, solid-phase synthesis can be employed to efficiently create a multitude of analogues. Typically, a piperidine scaffold is attached to a solid support (resin), and then various reagents are added in solution to modify the molecule.

One common approach involves attaching a protected piperidine-4-carboxylic acid to a resin. The protecting group on the piperidine nitrogen is then removed, allowing for the introduction of the cyanoethyl group or other substituents. Subsequently, the carboxylic acid is cleaved from the resin, and the carboxamide can be formed in solution.

Alternatively, a multi-component reaction, such as the Ugi four-component reaction, can be performed on a solid support to generate complex piperidine derivatives. nih.gov This approach allows for the introduction of multiple points of diversity in a single step.

The use of solid-phase synthesis is particularly advantageous for creating large libraries of compounds for high-throughput screening. Piperidine is also a common reagent in solid-phase peptide synthesis for the deprotection of Fmoc-amino acids. wikipedia.org

Green Chemistry Approaches in Piperidine Derivative Synthesis

Green chemistry principles are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals to minimize environmental impact. For the synthesis of piperidine derivatives, several green chemistry approaches have been developed.

One key aspect is the use of more environmentally benign solvents. Water has been utilized as a solvent for the stereoselective synthesis of substituted piperidines, which can prevent racemization of enantioenriched substrates. nih.gov

Catalysis plays a crucial role in green chemistry. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is highly desirable. For example, a ruthenium heterogeneous catalyst has been developed for the diastereoselective hydrogenation of pyridines to piperidines. nih.gov Additionally, a novel method for synthesizing 2-aminomethylpiperidine from a bio-renewable source, 2,5-bis(aminomethyl)furan, has been reported, showcasing a greener route to a key piperidine intermediate. rsc.org

Other green chemistry strategies include the development of one-pot multicomponent reactions that reduce the number of synthetic steps and waste generation. researchgate.net An efficient green chemistry approach to the synthesis of N-substituted piperidones has been developed, which offers significant advantages over classical methods like the Dieckmann condensation. researchgate.netnih.gov Furthermore, recent innovations have focused on combining biocatalytic carbon-hydrogen oxidation with radical cross-coupling to streamline the synthesis of complex piperidines, reducing the number of steps and reliance on precious metal catalysts. news-medical.net

| Green Chemistry Principle | Application in Piperidine Synthesis |

| Use of Renewable Feedstocks | Synthesis of 2-aminomethylpiperidine from bio-renewable 2,5-bis(aminomethyl)furan. rsc.org |

| Use of Safer Solvents | Water as a solvent for stereoselective synthesis. nih.gov |

| Use of Catalysis | Heterogeneous ruthenium catalysts for pyridine hydrogenation. nih.gov |

| Atom Economy | One-pot multicomponent reactions to build the piperidine ring. researchgate.net |

| Reduction of Derivatives | Streamlined synthesis via C-H activation, avoiding protecting groups. news-medical.net |

Spectroscopic and Analytical Characterization Techniques in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. researchgate.net For 1-(2-Cyanoethyl)piperidine-4-carboxamide, both ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy would be employed to confirm its molecular structure.

In ¹H NMR, the chemical shift (δ) of each proton signal indicates its electronic environment, while the signal's multiplicity (e.g., singlet, doublet, triplet) reveals the number of neighboring protons, and the coupling constant (J) provides information about the dihedral angles between adjacent protons.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The chemical shift of each carbon signal is characteristic of its hybridization and the nature of the atoms attached to it.

Based on the structure of this compound, the following tables outline the predicted NMR spectral data.

Predicted ¹H NMR Data for this compound Spectrometer Frequency: 400 MHz, Solvent: CDCl₃

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Piperidine (B6355638) H2, H6 (axial) | 2.0 - 2.2 | d (doublet) | ~11-13 |

| Piperidine H2, H6 (equatorial) | 2.8 - 3.0 | d (doublet) | ~11-13 |

| Piperidine H3, H5 (axial) | 1.6 - 1.8 | q (quartet) | ~12 |

| Piperidine H3, H5 (equatorial) | 1.8 - 2.0 | d (doublet) | ~12 |

| Piperidine H4 | 2.2 - 2.4 | tt (triplet of triplets) | ~11, ~4 |

| -CH₂-CN | 2.5 - 2.7 | t (triplet) | ~7 |

| -N-CH₂- | 2.7 - 2.9 | t (triplet) | ~7 |

Predicted ¹³C NMR Data for this compound Spectrometer Frequency: 100 MHz, Solvent: CDCl₃

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | 175 - 178 |

| C≡N (Nitrile) | 118 - 122 |

| Piperidine C2, C6 | 52 - 55 |

| -N-CH₂- | 50 - 53 |

| Piperidine C4 | 40 - 43 |

| Piperidine C3, C5 | 28 - 32 |

Utility of Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes.

For this compound, IR spectroscopy would be used to confirm the presence of key functional groups such as the amide and the nitrile. The C=O stretch of the primary amide, the N-H stretches, and the C≡N stretch of the nitrile group are expected to produce strong, characteristic absorption bands.

Predicted IR Absorption Data for this compound

| Functional Group | Vibration Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Amide) | Symmetric & Asymmetric Stretch | 3100 - 3500 | Medium-Strong |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium-Strong |

| C≡N (Nitrile) | Stretch | 2220 - 2260 | Medium-Sharp |

| C=O (Amide I) | Stretch | 1630 - 1695 | Strong |

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. nih.gov

For this compound (Molecular Formula: C₉H₁₅N₃O), the molecular weight is approximately 181.24 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 181. Subsequent fragmentation would likely occur at the weaker bonds, leading to the formation of stable carbocations and neutral radicals. The fragmentation pattern provides a "fingerprint" that helps to confirm the compound's structure.

Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Description |

|---|---|---|

| 181 | [C₉H₁₅N₃O]⁺ | Molecular Ion (M⁺) |

| 164 | [M - NH₃]⁺ | Loss of ammonia (B1221849) from the amide group |

| 141 | [M - C₂H₂N]⁺ | Loss of the cyanoethyl radical |

| 125 | [C₇H₁₃N₂]⁺ | Cleavage of the carboxamide group |

| 112 | [C₆H₁₀N₂]⁺ | Fragmentation of the piperidine ring |

| 84 | [C₅H₁₀N]⁺ | Piperidine ring fragment |

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC)

Chromatographic techniques are essential for the separation, identification, and purification of compounds. High-Performance Liquid Chromatography (HPLC) is a premier method for assessing the purity of a synthesized compound. nih.gov

To analyze this compound, a reverse-phase HPLC (RP-HPLC) method would typically be employed. In this setup, the compound is passed through a nonpolar stationary phase (like a C18 column) with a polar mobile phase. The purity of the sample is determined by integrating the area of the detected peaks, with a pure sample ideally showing a single, sharp peak at a characteristic retention time.

Hypothetical RP-HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Expected Result | A single major peak with >95% peak area |

X-ray Crystallography for Solid-State Structural Determination

For this compound, obtaining a single crystal of suitable quality would allow for its analysis by X-ray diffraction. The resulting crystal structure would confirm the connectivity established by NMR and provide insight into intermolecular interactions, such as hydrogen bonding involving the amide group, which dictates the crystal packing in the solid state. As of now, the crystal structure of this specific compound has not been reported in public crystallographic databases. If determined, the analysis would yield precise coordinates for each atom, confirming the chair conformation of the piperidine ring and the spatial orientation of the cyanoethyl and carboxamide substituents.

Structure Activity Relationship Sar Studies of 1 2 Cyanoethyl Piperidine 4 Carboxamide Derivatives

Conformational Analysis and Stereochemical Influences on Biological Activity

The three-dimensional arrangement of a molecule is paramount in determining its interaction with a biological target. For derivatives of 1-(2-Cyanoethyl)piperidine-4-carboxamide, the conformational flexibility of the piperidine (B6355638) ring and the stereochemistry of its substituents are critical factors influencing biological activity. nih.govmdpi.com The piperidine ring typically adopts a chair conformation, which is the most stable arrangement. However, the orientation of the substituents in either axial or equatorial positions can significantly impact the molecule's binding affinity and efficacy. nih.gov

Stereochemistry plays a pivotal role in the biological activity of chiral compounds. nih.govmalariaworld.org For piperidine derivatives, the introduction of chiral centers, for instance at the 3-position of the piperidine ring, can lead to stereoisomers with markedly different pharmacological profiles. nih.gov In many cases, only one enantiomer or diastereomer exhibits the desired biological activity, highlighting the importance of stereoselective synthesis and characterization. nih.govmalariaworld.org For example, in a study on cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamides, the individual stereoisomers displayed vastly different affinities for opioid receptors, with one isomer being one of the most potent opiates known. nih.gov This underscores that a precise spatial arrangement of functional groups is necessary for optimal interaction with the receptor's binding site. malariaworld.org

Impact of Substituent Modifications on the Piperidine Nitrogen (N-1 Position)

Research on various piperidine derivatives has shown that the introduction of different groups at the N-1 position can modulate their biological response. For instance, in a series of σ1 receptor ligands with a 4-(2-aminoethyl)piperidine scaffold, 1-methylpiperidines demonstrated high σ1 receptor affinity and selectivity, whereas derivatives with a proton, a tosyl group, or an ethyl group at the N-1 position had significantly lower affinity. nih.govresearchgate.net This suggests that even subtle changes, such as the addition of a methyl group, can have a profound impact on receptor binding. Molecular dynamics simulations have indicated that the interactions of the basic piperidine N-atom and its substituents with the lipophilic binding pocket of the receptor are responsible for these differences in affinity. nih.govresearchgate.net

The table below illustrates the effect of N-1 substituents on the σ1 receptor affinity for a series of piperidine derivatives.

| Compound | N-1 Substituent | σ1 Receptor Affinity (Ki [nM]) |

| 4a | H | 118 |

| 18a | Ts | >10,000 |

| 19a | Et | 1,036 |

| 20a | Me | 2.9 |

| Data sourced from studies on 4-(2-aminoethyl)piperidine derivatives. |

Role of the Cyanoethyl Group in Ligand-Target Interactions

The 2-cyanoethyl group attached to the piperidine nitrogen is a significant feature of the this compound scaffold. The cyano moiety can participate in various non-covalent interactions with a biological target. Its linear geometry and the presence of a nitrogen atom with a lone pair of electrons allow it to act as a hydrogen bond acceptor. Furthermore, the carbon-nitrogen triple bond creates a dipole moment, enabling dipole-dipole interactions.

Contributions of the Carboxamide Moiety to Receptor Binding

The carboxamide group at the 4-position of the piperidine ring is a critical functional group for receptor binding. nih.gov This moiety is capable of forming multiple hydrogen bonds, acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen). These interactions are often essential for the high-affinity binding of ligands to their protein targets.

Structure-activity relationship studies on various piperidine carboxamide derivatives have consistently highlighted the importance of this group. For instance, in a series of anaplastic lymphoma kinase (ALK) inhibitors, the piperidine carboxamide scaffold was identified as a novel and potent inhibitor, with the carboxamide group playing a key role in the binding to the kinase domain. nih.gov Similarly, in the development of TRPV1 antagonists, the carboxamide moiety was a central component of the pharmacophore, with modifications around this group significantly impacting antagonist potency. researchgate.net The planarity of the amide bond also imposes conformational constraints on the molecule, which can be beneficial for pre-organizing the ligand into a bioactive conformation.

Analysis of Substituents at the Piperidine-4 Position

Beyond the carboxamide group, further substitutions at the 4-position of the piperidine ring can be explored to modulate the pharmacological profile of the derivatives. The introduction of different substituents at this position can influence the molecule's size, shape, lipophilicity, and electronic properties, thereby affecting its interaction with the target.

For example, in the development of dual PPARα/γ agonists, various substituted piperidine-4-carboxylic acid analogs were synthesized and evaluated. researchgate.net The nature of the substituents on and around the piperidine ring was found to be crucial for the dual agonist activity. In another study focused on σ1 receptor ligands, a series of 4-(2-aminoethyl)piperidine derivatives was prepared, where the aminoethyl moiety at the 4-position was a key element of the pharmacophore. nih.gov These examples demonstrate that the 4-position of the piperidine ring is a versatile point for modification to optimize the desired biological activity.

The following table summarizes the impact of modifications at the piperidine-4 position on the activity of certain piperidine derivatives.

| Scaffold | Modification at C4 | Target | Effect on Activity |

| Piperidine-4-carboxylic acid | Various substitutions | PPARα/γ | Modulated dual agonist activity |

| 4-(2-aminoethyl)piperidine | Introduction of aminoethyl group | σ1 receptor | Essential for high affinity |

Bioisosteric Replacements within the this compound Scaffold

Bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize the physicochemical and pharmacological properties of a lead compound. nih.govresearchgate.net This involves replacing a functional group with another group that has similar physical and chemical properties, with the aim of improving potency, selectivity, metabolic stability, or reducing toxicity. nih.gov

Within the this compound scaffold, several bioisosteric replacements can be envisioned. For the carboxamide moiety, common bioisosteres include heterocycles such as oxadiazoles, triazoles, or tetrazoles. drughunter.com These five-membered aromatic rings can mimic the hydrogen bonding capabilities of the amide group while potentially offering improved metabolic stability. drughunter.com For instance, 5-substituted 1H-tetrazoles are well-established non-classical bioisosteres of carboxylic acids and by extension, amides, and are found in numerous FDA-approved drugs. drughunter.com

The piperidine ring itself can be replaced by other cyclic scaffolds, a strategy known as scaffold hopping. nih.govresearchgate.net Potential replacements could include other six-membered heterocycles like piperazine (B1678402) or morpholine, or even bicyclic structures to reduce conformational flexibility. researchgate.net For example, 2-azaspiro[3.3]heptane has been proposed as a bioisostere for piperidine. researchgate.net The cyano group could be replaced by other small, polar groups such as a trifluoromethyl group or a small heterocycle, which can mimic its electronic properties and hydrogen bonding potential. u-tokyo.ac.jp The success of any bioisosteric replacement is highly context-dependent and requires empirical validation. drughunter.com

| Original Group | Potential Bioisosteric Replacement(s) | Rationale |

| Carboxamide | Tetrazole, Oxadiazole, Triazole | Mimic hydrogen bonding properties, potentially improve metabolic stability. |

| Piperidine | Piperazine, Morpholine, 2-Azaspiro[3.3]heptane | Alter basicity, polarity, and conformational properties. |

| Cyano Group | Trifluoroethylamine, Small heterocycles | Mimic electronic properties and hydrogen bond accepting capability. |

Preclinical Pharmacological Investigations and Biological Activities

Assessment of Enzyme Inhibitory Capabilities

Cholinesterase and Monoamine Oxidase Inhibition by Related Structures

Research into structurally related compounds has highlighted their potential as inhibitors of cholinesterases and monoamine oxidases (MAOs), enzymes crucial in the regulation of neurotransmitters. mdpi.com Inhibition of these enzymes is a key strategy in the treatment of neurodegenerative diseases like Alzheimer's and depression. mdpi.com

A series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives were synthesized and evaluated for their inhibitory activity against both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B), as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comnih.gov Several of these compounds demonstrated significant inhibitory effects. Specifically, compounds 2i , 2p , 2t , and 2v showed good inhibitory activity against both MAO-A and MAO-B. mdpi.comnih.gov Compounds 2d and 2j were found to be selective inhibitors of MAO-A. mdpi.comnih.gov While none of the synthesized compounds inhibited AChE, a number of them did show inhibitory activity against BChE. mdpi.comnih.gov

Similarly, a study of pyridazinobenzylpiperidine derivatives found that most of the synthesized compounds exhibited stronger inhibition of MAO-B compared to MAO-A. nih.govmdpi.com Compound S5 was the most potent MAO-B inhibitor with an IC50 value of 0.203 μM and also displayed the highest selectivity for MAO-B over MAO-A. nih.govmdpi.com Kinetic studies revealed that the most potent compounds, S5 and S16 , were competitive and reversible inhibitors of MAO-B. nih.govmdpi.com These findings suggest that piperidine-based structures can be effectively designed to target MAO enzymes, with potential applications in neurodegenerative disorders. nih.govmdpi.comresearchgate.net

Another study focused on developing multi-target-directed ligands based on a 4-phenethyl-1-propargylpiperidine structure. By introducing a carbamate (B1207046) moiety, researchers were able to create compounds that could dually inhibit both MAO-B and BChE. nih.gov This multi-target approach is considered a promising strategy for developing novel treatments for Alzheimer's disease. nih.gov

In Vitro Cellular and Biochemical Assays

Piperidine-4-carboxamide analogs have demonstrated notable antiviral properties against a range of viruses, including human coronaviruses and HIV-1. gavinpublishers.commdpi.com One such analog, NCGC2955 , exhibited inhibitory activity against human α-coronavirus NL63 and β-coronaviruses OC43, as well as SARS-CoV-2 variants. gavinpublishers.com The half-maximal effective concentrations (EC50) were in the low micromolar range, with a favorable selectivity index, indicating low cellular toxicity. gavinpublishers.com These compounds are believed to act on a host factor that modulates cap-dependent translation, a mechanism that could provide broad-spectrum activity against various RNA viruses. gavinpublishers.com

In the context of HIV-1, novel inhibitors targeting the viral entry process have been developed. Two such compounds, NBD-14204 and NBD-14208 , which are gp120 antagonists, have shown potent antiviral activity. osti.govnih.govNBD-14204 displayed consistent activity against various clinical isolates with IC50 values ranging from 0.24 to 0.9 µM. osti.govnih.gov These inhibitors function by binding to the Phe43 cavity of the HIV-1 envelope glycoprotein (B1211001) gp120, thereby preventing the virus from binding to the host cell's CD4 receptor. nih.gov

Furthermore, a class of 1,4,4-trisubstituted piperidines has been identified as inhibitors of coronavirus replication. nih.gov These compounds were shown to inhibit the main protease (Mpro) of the virus, an essential enzyme for viral polyprotein processing. nih.gov

| Compound | Virus | Target/Mechanism | EC50/IC50 | Reference |

| NCGC2955 | Human Coronavirus NL63 | Host factor modulation | 1.5 - 2.5 µM | gavinpublishers.com |

| NCGC2955 | Human Coronavirus OC43 | Host factor modulation | 1.5 µM | gavinpublishers.com |

| NCGC2955 Analog (153) | SARS-CoV-2 | Host factor modulation | 0.11 µM | gavinpublishers.com |

| NBD-14204 | HIV-1 | gp120 antagonist | 0.24 - 0.9 µM | osti.govnih.gov |

| NBD-14208 | HIV-1 | gp120 antagonist | 0.66 - 5.7 µM | osti.govnih.gov |

| 1,4,4-Trisubstituted Piperidines | Coronaviruses | Mpro inhibition | Micromolar activity | nih.gov |

The piperidine (B6355638) ring is a core component of various molecules exhibiting antibacterial properties. biomedpharmajournal.org For instance, piperine (B192125), a naturally occurring piperidine derivative, has demonstrated a wide range of biological activities, including antibacterial effects. encyclopedia.pub

Synthetic piperidine derivatives have also been a focus of antimicrobial research. A study on piperidin-4-one derivatives showed that these compounds possess significant antibacterial activity when compared to the standard drug ampicillin. biomedpharmajournal.org The introduction of a thiosemicarbazone moiety to the piperidine ring was found to enhance this activity. biomedpharmajournal.org

Another investigation into newly synthesized piperidine derivatives revealed their effectiveness against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. biointerfaceresearch.com The study, which used the disc diffusion method, found that the synthesized compounds were active against both bacterial types, with some showing activity comparable to the standard antibiotic chloramphenicol. biointerfaceresearch.com

A separate study synthesized six novel piperidine derivatives and evaluated their antimicrobial activity. academicjournals.org One of the compounds exhibited the strongest inhibitory activity against all seven bacteria tested, with minimum inhibitory concentration (MIC) results comparable to other derivatives. academicjournals.org

| Compound/Derivative Class | Bacterial Strain(s) | Method | Key Finding | Reference |

| Piperidin-4-one derivatives | Various | Not specified | Good activity compared to ampicillin | biomedpharmajournal.org |

| Thiosemicarbazone derivatives of piperidin-4-one | Various | Not specified | Enhanced antifungal activity | biomedpharmajournal.org |

| (E)-ethyl 3-(p-(2-(piperidin-1-yl) ethoxy) phenyl) acrylate | S. aureus, E. coli | Disc diffusion | Active against both strains | biointerfaceresearch.com |

| (E)-methyl 3-(p-(2-(piperidin-1-yl) ethoxy)-phenyl)-acrylate | S. aureus, E. coli | Disc diffusion | More active than the ethyl analog | biointerfaceresearch.com |

| Novel Piperidine Derivatives (Compound 6) | B. cereus, E. coli, S. aureus, B. subtilis, P. aeruginosa, Kl. pneumoniae, M. luteus | Agar disc diffusion | Strongest inhibitory activity among tested derivatives | academicjournals.org |

Piperidine and its derivatives have been extensively studied for their potential as anticancer agents, demonstrating the ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. nih.govresearchgate.net These compounds can trigger apoptosis through multiple molecular pathways. nih.gov

One area of research has focused on the development of piperidine-based compounds as tubulin inhibitors. A novel class of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides was discovered to possess antiproliferative properties by acting as tubulin inhibitors. nih.gov Structure-activity relationship (SAR) studies led to the optimization of a compound with potent antiproliferative activity in the nanomolar range. nih.gov

Piperine, an alkaloid containing a piperidine moiety, has been shown to have anticancer effects through various mechanisms. nih.gov Hybrids of piperine and carboximidamide have been designed and synthesized as multi-targeted kinase inhibitors, targeting EGFR, BRAF, and CDK2. nih.gov Several of these hybrid compounds exhibited significant antiproliferative activity against a panel of cancer cell lines, with some showing potent inhibition of CDK2. nih.gov

Furthermore, the scaffold of N-(2-aminoethyl)piperidine-4-carboxamide has been explored for the development of multi-kinase inhibitors targeting VEGFR-2, ERK-2, and Abl-1. nih.gov A representative compound from this series demonstrated significant anti-proliferative activity against human liver cancer cells (HepG2) and induced apoptosis. nih.gov

| Compound/Derivative Class | Cancer Cell Line(s) | Mechanism of Action | IC50/GI50 | Reference |

| 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides | Not specified | Tubulin inhibition | 120 nM (optimized compound) | nih.gov |

| Piperine-carboximidamide hybrids (VIf, VIk) | LOX-IMVI | EGFR, BRAF, CDK2 inhibition | GI50 = 44 nM, 35 nM | nih.gov |

| NEPT derivative (6b ) | HepG2 | VEGFR-2, ERK-2, Abl-1 inhibition | IC50 = 11.3 µM | nih.gov |

| NEPT derivative (6b ) | K562 | VEGFR-2, ERK-2, Abl-1 inhibition | IC50 = 4.5 µM | nih.gov |

Piperidine derivatives have been investigated for their anti-inflammatory properties. ijnrd.orgnih.gov Pharmacological studies on di- and triketopiperidine derivatives have demonstrated their potential as anti-inflammatory agents. nih.gov The introduction of certain substituents, such as N-cyclohexylcarboxamide, was found to increase the anti-inflammatory activity of these compounds. nih.gov

Piperine, a well-known natural piperidine derivative, is recognized for its broad range of biological activities, which include anti-inflammatory properties. encyclopedia.pub The anti-inflammatory and immunosuppressive activities of piperidine derivatives have been attributed to the presence of specific chemical groups, such as cyclohexyl and allyl radicals. nih.gov

Research has also explored the dual functionality of piperidine derivatives. For instance, a hybrid molecule combining a piperidine-containing opioid with a transient receptor potential cation channel subfamily V member 1 (TrpV1) antagonist was developed to achieve a dual analgesic and anti-inflammatory effect. encyclopedia.pub This approach highlights the potential for designing multi-target piperidine-based drugs for conditions involving both pain and inflammation. encyclopedia.pub

In Vivo Preclinical Models for Efficacy Assessment

While extensive in vitro data exists for piperidine derivatives, in vivo studies are crucial for validating their therapeutic potential. A study investigating a series of 4-(2-aminoethyl)piperidine analogs as agonists for the trace amine-associated receptor 1 (TAAR1) progressed to in vivo evaluation. nih.gov Four of the most active compounds from in vitro assays were tested in a dopamine (B1211576) transporter knockout (DAT-KO) rat model, which exhibits hyperlocomotion. nih.gov One of these compounds, AP163 , demonstrated a statistically significant and dose-dependent reduction in this hyperlocomotion, suggesting its potential as a novel treatment for psychotic disorders associated with increased dopaminergic function. nih.govresearchgate.net

Another example of in vivo assessment involves a nitropyrazole compound, 1-(2-hydroxyethyl)-3-nitro-4-pyrazolecarboxamide, which showed significant antibacterial activity. nih.gov In mouse models of bacterial infections, this compound proved to be highly effective. nih.gov Pharmacokinetic studies in mice and dogs revealed favorable absorption and excretion profiles, supporting its potential for further development. nih.gov

Analgesia Studies

There is no available research detailing any analgesic properties of 1-(2-Cyanoethyl)piperidine-4-carboxamide. While derivatives of piperidine have been investigated for their potential as analgesics, no studies have been published that specifically assess this activity for the requested compound.

Antihypertensive Activity Assessment

Similarly, the scientific literature lacks any studies on the antihypertensive effects of this compound. The renin-angiotensin system is a key regulator of blood pressure, and while various compounds are evaluated for their impact on this system, no such data exists for this compound.

Preclinical Pharmacological Assessment for Drug Discovery

Pharmacokinetic Profiling in Preclinical Models

Information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound is not available in the public domain. Pharmacokinetic profiling is essential in early drug development to determine a compound's viability as a therapeutic agent, but this compound does not appear to have been the subject of such investigations.

Evaluation of hERG Channel Inhibition in Preclinical Models

The potential for this compound to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel has not been documented. Inhibition of the hERG channel is a critical safety assessment in preclinical drug development due to the risk of cardiac arrhythmias. However, no studies have been published that evaluate this specific interaction for this compound.

Computational Approaches and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of piperidine-4-carboxamide, this technique has been instrumental in elucidating binding modes and identifying key interactions within the active sites of various biological targets.

In studies involving similar piperidine (B6355638) carboxamide derivatives, docking simulations have successfully revealed crucial interactions with target kinases like Anaplastic Lymphoma Kinase (ALK). researchgate.net These simulations can pinpoint hydrogen bonds, hydrophobic interactions, and electrostatic contacts that stabilize the ligand-protein complex. For instance, the docking of highly active piperidine carboxamide compounds into the ALK active site has been investigated to understand the structural basis of their inhibitory activity. researchgate.net Similarly, in the development of multikinase inhibitors, molecular docking has been used to disclose the interactions of N-(2-aminoethyl)piperidine-4-carboxamide derivatives with targets such as VEGFR-2, ERK-2, and Abl-1 kinases. nih.gov This approach helps rationalize the biological activities observed and suggests that these activities may arise from the collaborative effects of inhibiting multiple kinases. nih.gov

The process involves preparing the 3D structure of the target protein and the ligand, followed by a conformational search in which the ligand's rotational and translational degrees of freedom are explored. The resulting poses are then scored based on an energy function to identify the most favorable binding conformation. This methodology provides a structural rationale for the observed activity of compounds and guides the design of new molecules with improved binding affinity.

Table 1: Example Molecular Docking Applications for Piperidine Derivatives

| Target Protein | Ligand Scaffold | Key Findings | Reference |

|---|---|---|---|

| ALK | Piperidine carboxamide | Investigation of binding conformation and key interactions at the active site. | researchgate.netdntb.gov.ua |

| VEGFR-2, ERK-2, Abl-1 | N-(2-aminoethyl)piperidine-4-carboxamide | Disclosed interactions with all three kinases, suggesting a multi-target mechanism. | nih.gov |

| Insulin Receptors | 2-oxo-Ethyl Piperidine Pentanamide-derived Sulfonamides | Compounds fitted tightly to amino acid residues in the binding sites. | researchgate.net |

| DNA & Tubulin | Organotin(IV) Carboxylates | Showed intercalation with DNA and polar interactions with tubulin. | scienceopen.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For piperidine carboxamide derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied.

These models are developed using a dataset of molecules with known activities to correlate their 3D properties (e.g., steric, electrostatic, hydrophobic fields) with their biological potency. researchgate.netresearchgate.net For example, QSAR models have been developed for piperidine carboxamide derivatives targeting the ALK enzyme, yielding statistically significant results. researchgate.net Such models indicate the importance of steric, electrostatic, and hydrophobic properties for potent ALK inhibition. researchgate.net The graphical output of these models, in the form of contour maps, provides a visual guide for medicinal chemists, highlighting regions where modifications to the molecular structure are likely to increase or decrease activity. rsc.org These insights are invaluable for the rational design of new, more potent inhibitors. researchgate.netrsc.org

The robustness and predictive power of QSAR models are assessed through rigorous internal and external validation techniques. nih.gov Successful models have been constructed for various piperidine derivatives, demonstrating their utility in predicting biological activities and guiding lead optimization. researchgate.netdntb.gov.ua

Table 2: Statistical Results of 3D-QSAR Models for Piperidine Carboxamide Derivatives as ALK Inhibitors

| Model | q² (cross-validated r²) | r² (non-cross-validated r²) | r²_pred (predictive r²) | Reference |

|---|---|---|---|---|

| CoMFA | 0.715 | 0.993 | 0.744 | researchgate.net |

| CoMSIA | 0.620 | 0.986 | 0.570 | researchgate.net |

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling involves identifying the essential 3D arrangement of chemical features that a molecule must possess to interact with a specific biological target. researchgate.net This model can then be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore, a process known as virtual screening. mdpi.comceu.es

This strategy is a powerful tool in the early stages of drug discovery for identifying new chemical scaffolds. ceu.es For instance, a pharmacophore model can be generated from the structures of known active ligands or from the ligand-binding site of a target protein. researchgate.netresearchgate.net This model defines the critical distances and geometries between features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.

Virtual screening campaigns using pharmacophore models have been successfully employed to discover inhibitors for various targets. mdpi.comnih.gov By filtering large libraries of compounds, this approach narrows down the number of molecules to be synthesized and tested, saving significant time and resources. researchgate.net The hits identified from virtual screening are then typically subjected to further analysis, such as molecular docking, to refine the selection and prioritize candidates for biological evaluation. nih.gov

Homology Modeling and Receptor-Based Drug Design

When the experimental 3D structure of a target protein is unavailable, homology modeling can be used to construct a theoretical model. This technique relies on the known crystal structure of a homologous protein (a "template") that shares a significant degree of sequence similarity with the target. nih.gov

The process involves aligning the amino acid sequence of the target protein with that of the template, followed by building the 3D model of the target based on the template's structure. nih.gov The quality and reliability of the resulting model are then assessed using various validation tools. nih.gov

This modeled receptor structure is crucial for receptor-based drug design. It allows for molecular docking simulations to be performed, providing insights into the potential binding modes of ligands like 1-(2-Cyanoethyl)piperidine-4-carboxamide. This approach enables the structure-based design of new inhibitors even in the absence of an experimentally determined protein structure, facilitating the exploration of novel therapeutic targets. nih.gov

Application of Machine Learning and Neural Networks in SAR Analysis

In recent years, machine learning (ML) and artificial neural networks (ANNs) have become increasingly powerful tools for Structure-Activity Relationship (SAR) analysis. nih.gov These methods can capture complex, non-linear relationships between chemical structures and biological activity that may be missed by traditional QSAR models. dntb.gov.uanih.gov

Various ML algorithms, including support vector machines (SVM), random forests, and neural networks, have been applied to model the activity of piperidine derivatives. nih.govnih.gov For example, studies have successfully used ANNs in conjunction with 3D-QSAR to develop robust models for predicting the inhibitory activity of piperidine carboxamide derivatives against ALK. dntb.gov.ua These advanced models can analyze vast and complex datasets to identify subtle structural features that influence a compound's potency. mdpi.commdpi.com The application of these techniques allows for more accurate predictions of the biological activity of new compounds, further enhancing the efficiency of the drug design process. researchgate.net

Table 3: Machine Learning Models Applied to Piperidine Derivatives

| Method | Application | Key Feature | Reference |

|---|---|---|---|

| Artificial Neural Network (ANN) | ALK Inhibition Modeling | Used alongside 3D-QSAR to build robust predictive models. | dntb.gov.ua |

| Support Vector Machine (SVM) | Multi-kinase Inhibitor Discovery | Combined with similarity searching and docking to identify active scaffolds. | nih.gov |

| Various ML Models (SVM, RBFNN, GRNN, k-NN) | Toxicity Prediction | Compared multiple linear and nonlinear models for predicting toxicity. | nih.gov |

Density Functional Theory (DFT) Analyses in Related Chemical Space

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. raco.catmdpi.com In the context of drug design, DFT calculations provide valuable information on properties such as molecular orbital energies (HOMO-LUMO), electrostatic potential, and charge distribution. researchgate.netresearchgate.net

For molecules within the chemical space of this compound, DFT studies can be used to optimize molecular geometries and calculate electronic properties that are crucial for understanding ligand-receptor interactions. researchgate.netmdpi.com For instance, DFT has been used to study the structural and electronic properties of related heterocyclic compounds, with theoretical parameters showing good agreement with experimental data. researchgate.net These calculations help in understanding the intrinsic reactivity of a molecule and can explain the relationship between its chemical nature and biological activity. researchgate.netdntb.gov.ua The insights gained from DFT analyses complement other computational methods like molecular docking and QSAR by providing a deeper understanding of the molecule's fundamental physicochemical properties.

Molecular Mechanisms of Action and Target Identification

Elucidation of Specific Binding Sites and Key Intermolecular Interactions

Research into the broader class of piperidine (B6355638) carboxamides has identified specific binding sites on key protein targets, offering insights into the potential interactions of 1-(2-Cyanoethyl)piperidine-4-carboxamide. A notable target for this class of compounds is the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a well-established sensor for pain, itch, and respiratory irritants. nih.gov

Studies have demonstrated that piperidine carboxamides act as potent, noncovalent agonists of human TRPA1. nih.gov Through a combination of structural modeling, molecular docking, and mutational analysis, the binding site for these compounds has been pinpointed. nih.gov It is a hydrophobic pocket located at the interface of the pore helix 1 (PH1) and the S5 and S6 transmembrane segments of the TRPA1 channel. nih.gov This site is evolutionarily conserved and interestingly, overlaps with the binding sites of other known allosteric modulators, such as A-967079 and propofol. nih.gov The interaction within this pocket is believed to stabilize the open conformation of the channel, leading to its activation.

The key intermolecular interactions governing the binding of piperidine carboxamides to the TRPA1 channel are primarily hydrophobic and van der Waals forces, facilitated by the nature of the binding pocket. The specific residues critical for channel activation by these compounds have been identified through species-specific effects on human and rat channels. nih.gov While the precise interactions for this compound have not been individually detailed, the shared piperidine carboxamide scaffold suggests a similar mode of binding.

A two-dimensional representation of the interactions between a representative piperidine carboxamide (PIPC1) and the TRPA1 channel highlights the key residues involved in the binding.

Table 1: Key Residues in the TRPA1 Binding Site for Piperidine Carboxamides

| Interacting Residue | Location in TRPA1 | Type of Interaction |

|---|---|---|

| Multiple Residues | Pore Helix 1 (PH1) | Hydrophobic |

| Multiple Residues | S5 Transmembrane Segment | Hydrophobic |

This interactive table is based on findings from structural modeling and mutational analyses of the TRPA1 channel with piperidine carboxamide analogs. nih.gov

Downstream Signaling Pathway Modulation

The interaction of piperidine carboxamides with their molecular targets initiates a cascade of downstream signaling events. As agonists of the TRPA1 channel, these compounds induce the opening of this non-selective cation channel. mtak.hu This leads to an influx of cations, primarily Ca2+ and Na+, into the cell, causing depolarization of the plasma membrane. mtak.hu In sensory neurons, this depolarization can reach the threshold for firing action potentials, which are then transmitted to the central nervous system, resulting in the sensation of pain or itch. mtak.hu

In the context of serotonin receptors, certain piperidine carboxamide derivatives have been identified as positive allosteric modulators (PAMs) of the 5-HT2C receptor. nih.gov By binding to an allosteric site, these compounds potentiate the receptor's response to the endogenous agonist, serotonin. nih.gov The activation of the 5-HT2C receptor, a G protein-coupled receptor (GPCR), primarily leads to the activation of phospholipase C (PLC). nih.gov PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores. nih.gov This potentiation of 5-HT-evoked intracellular calcium release is a key downstream effect of these allosteric modulators. nih.gov

Enzyme Kinetics and Inhibition Mechanisms

While direct enzymatic inhibition data for this compound is not extensively available, the piperidine-4-carboxamide scaffold has been explored for its potential as an enzyme inhibitor. For instance, derivatives have been investigated as multi-kinase inhibitors, targeting enzymes such as VEGFR-2, ERK-2, and Abl-1. nih.gov Other studies have designed piperidine-1-carboxamide derivatives as dual inhibitors of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH). researchgate.net

The characterization of enzyme inhibition typically involves determining key kinetic parameters, such as the Michaelis constant (Km) and the maximal velocity (Vmax), in the presence and absence of the inhibitor. sigmaaldrich.com The type of inhibition can be elucidated through graphical analysis of kinetic data, such as Lineweaver-Burk plots. sigmaaldrich.com

Table 2: General Types of Reversible Enzyme Inhibition

| Inhibition Type | Effect on Vmax | Effect on Km | Inhibitor Binding Site |

|---|---|---|---|

| Competitive | Unchanged | Apparent Increase | Active Site |

| Non-competitive | Decreased | Unchanged | Allosteric Site |

| Uncompetitive | Decreased | Apparent Decrease | Enzyme-Substrate Complex |

This table provides a general overview of reversible enzyme inhibition mechanisms that would be used to characterize the activity of a compound like this compound should it be identified as an enzyme inhibitor.

The inhibition constant (Ki) is a measure of the inhibitor's potency and reflects its binding affinity to the enzyme. sigmaaldrich.com For potent inhibitors, the half-maximal inhibitory concentration (IC50) is often determined, which can be converted to Ki using the Cheng-Prusoff equation, taking into account the substrate concentration and the enzyme's Km for that substrate. sigmaaldrich.com

Allosteric Modulation Phenomena

A significant mechanism of action for compounds related to this compound is allosteric modulation. As previously mentioned, molecules with a 4-alkylpiperidine-2-carboxamide scaffold have been identified as selective positive allosteric modulators (PAMs) of the serotonin 5-HT2C receptor. nih.gov

Allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric site where the endogenous ligand (in this case, serotonin) binds. nih.gov This binding event induces a conformational change in the receptor that can either enhance (positive modulation) or reduce (negative modulation) the affinity and/or efficacy of the orthosteric ligand. nih.gov In the case of 5-HT2C PAMs, they increase the efficacy of serotonin, leading to a greater downstream signal (e.g., calcium release) for a given concentration of the endogenous agonist. nih.gov

The discovery of these PAMs provides a proof-of-concept that allosteric modulation of the 5-HT2C receptor is a viable therapeutic strategy. tdl.org Molecular docking studies on these compounds have helped to identify the putative allosteric binding sites on a homology model of the 5-HT2C receptor. tdl.org This phenomenon is advantageous as allosteric modulators only act in the presence of the endogenous ligand, which can lead to a more physiological and spatially controlled potentiation of signaling.

Protein-Protein Interaction Modulation

The ability of small molecules to modulate protein-protein interactions (PPIs) is an expanding area of drug discovery, offering the potential to target cellular pathways that have been considered "undruggable". scispace.com PPIs are fundamental to most biological processes, and their dysregulation is implicated in numerous diseases. nih.gov Small molecules can either inhibit or stabilize these interactions. scispace.com

Currently, there is no specific research detailing the role of this compound in the modulation of protein-protein interactions. However, the chemical scaffold presents possibilities for such activity. The development of small molecules that can disrupt or stabilize PPIs often relies on identifying "hot spots" at the interaction interface. Future studies could explore whether this compound or its derivatives can bind to such sites on protein complexes. This remains a prospective area for investigation for this class of compounds.

Future Directions and Research Opportunities

Design and Synthesis of Next-Generation Analogues with Enhanced Potency and Selectivity

A primary avenue for future research lies in the rational design and synthesis of novel analogues of 1-(2-Cyanoethyl)piperidine-4-carboxamide. The goal would be to systematically modify the core structure to enhance potential biological activity, potency, and selectivity for specific molecular targets. Key synthetic strategies could involve:

Modification of the Piperidine (B6355638) Ring: Introduction of substituents on the piperidine ring could modulate the compound's conformation and lipophilicity, which are critical for pharmacokinetic properties. enamine.net

Alterations to the Carboxamide Group: The hydrogen-bonding capabilities of the carboxamide moiety can be fine-tuned by N-alkylation or by replacing it with bioisosteric groups to explore different binding interactions. nih.gov

Manipulation of the Cyanoethyl Group: The cyano group offers a handle for further chemical transformations. For instance, it could be hydrolyzed to a carboxylic acid or reduced to an amine, leading to derivatives with distinct physicochemical properties and potential biological activities.

The synthesis of such analogues would likely follow established methodologies for piperidine chemistry, such as reductive amination and amide coupling reactions. mdpi.comresearchgate.net Each new analogue would require thorough characterization using modern analytical techniques to confirm its structure and purity.

Exploration of Novel Therapeutic Targets and Indications

Given the chemical features of this compound, it and its future analogues could be screened against a variety of therapeutic targets. The piperidine scaffold is known to interact with a wide range of receptors and enzymes. mdpi.com For instance, derivatives of piperidine-4-carboxamide have been investigated as kinase inhibitors, suggesting a potential role in cancer therapy. nih.gov

A systematic approach to target identification would involve high-throughput screening against diverse panels of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. Phenotypic screening, which assesses the effect of a compound on cell behavior without a preconceived target, could also uncover unexpected therapeutic applications. Any initial "hits" from these screens would necessitate further validation and mechanism-of-action studies to elucidate the specific molecular interactions responsible for the observed biological effects.

Integration of Multi-Omics Data in Preclinical Research

To gain a comprehensive understanding of the biological effects of this compound and its future analogues, the integration of multi-omics data will be crucial. nih.govnih.gov This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to create a holistic picture of a compound's impact on a biological system. biomedgrid.com

For example, treating cells with the compound and subsequently analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) could help identify the cellular pathways being modulated. astrazeneca.com Metabolomic analysis could reveal alterations in cellular metabolism, providing further insights into the compound's mechanism of action. astrazeneca.com This multi-pronged approach can aid in identifying biomarkers for drug efficacy and potential off-target effects early in the preclinical research phase. nih.govbiomedgrid.com

Development of Advanced Research Tools and Probes

Should this compound or its derivatives show promising activity against a specific target, they could be further developed into valuable research tools. By attaching fluorescent tags or affinity labels, these compounds can be transformed into chemical probes to study the localization and function of their target protein within cells and tissues.

These probes would enable a variety of advanced biological experiments, such as fluorescence microscopy and affinity pull-down assays, to visualize the target protein and identify its interaction partners. Such tools are invaluable for dissecting complex biological processes and validating the role of the target in disease.

Predictive Toxicology and ADME Modeling in Early Discovery Phases

In the early stages of drug discovery, it is essential to assess the potential for adverse effects and to understand the pharmacokinetic profile of a compound. In silico models for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity are increasingly being used to prioritize compounds with favorable drug-like properties. nih.govbhsai.orgnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。